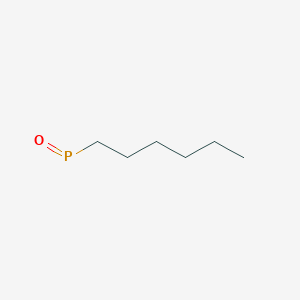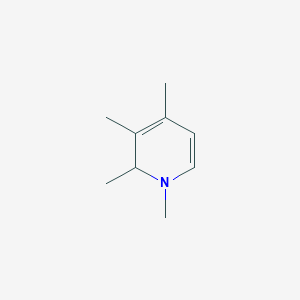
1,2,3,4-Tetramethyl-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethyl-1,2-dihydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H15N. This compound belongs to the class of dihydropyridines, which are known for their significant roles in various chemical and biological processes. The structure of this compound consists of a six-membered ring with four methyl groups attached to the carbon atoms, making it a highly substituted derivative of dihydropyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal perchlorates or alumina may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4-Tetramethyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetramethyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .
Comparaison Avec Des Composés Similaires
1,4-Dihydropyridine: Known for its use in calcium channel blockers like nifedipine and amlodipine.
Tetrahydropyridine: A less oxidized form with different chemical properties.
Pyridine: The fully aromatic form with distinct reactivity and applications.
Uniqueness: 1,2,3,4-Tetramethyl-1,2-dihydropyridine is unique due to its high degree of methyl substitution, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
90765-31-4 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyl-2H-pyridine |
InChI |
InChI=1S/C9H15N/c1-7-5-6-10(4)9(3)8(7)2/h5-6,9H,1-4H3 |
Clé InChI |
BGXLQACGIILTBL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C=CN1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


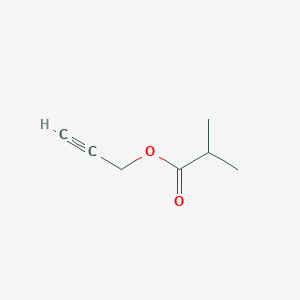
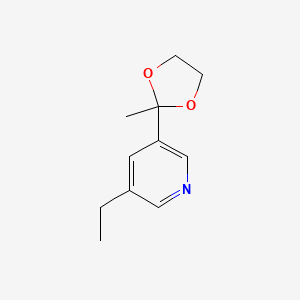
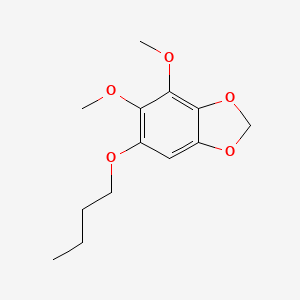

![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
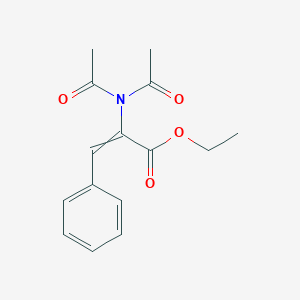
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
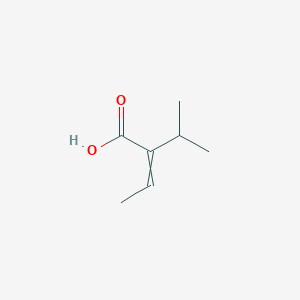
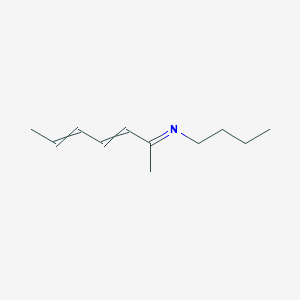
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
